Stephalonine P
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H35NO7 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(1R,8S,10R,11S,12R,13R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H35NO7/c1-31-16-15-28-17-23(37-24(32)14-11-19-9-7-6-8-10-19)27(35-4)30(36-5)29(28,31)18-22(38-30)20-12-13-21(33-2)26(34-3)25(20)28/h6-14,22-23,27H,15-18H2,1-5H3/b14-11+/t22-,23+,27+,28+,29+,30+/m0/s1 |
InChI Key |
DBIVPILOXIUPNX-RCAWPEKHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@@]4([C@@H]([C@@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Stephalonine P
Comprehensive Structural Elucidation Strategies for Stephalonine P
X-ray Crystallography for Definitive Stereochemical Assignment
X-ray crystallography is a powerful analytical technique that provides the most precise information about the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org For complex molecules like this compound, where multiple chiral centers exist, determining the absolute configuration is a critical and often difficult aspect of structure elucidation. tchemical.com.cn
The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a beam of X-rays. anton-paar.com The crystal lattice diffracts the X-rays into a unique pattern of spots of varying intensities. wikipedia.org By analyzing the angles and intensities of this diffraction pattern, scientists can generate a three-dimensional electron density map of the molecule. wikipedia.org From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the molecule. This technique is considered the gold standard for structural determination, providing unambiguous proof of the compound's spatial arrangement. anton-paar.com For other related hasubanan (B79425) alkaloids isolated from Stephania longa, X-ray crystallography has been successfully employed to confirm their structures. informahealthcare.com
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal system | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space group | Defines the symmetry operations that can be applied to the unit cell. |
| Unit cell dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated density (Dc) | The theoretical density of the crystal. |
| Final R indices [I>2sigma(I)] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack parameter | A parameter used to determine the absolute configuration of a chiral molecule. |
Note: Specific crystallographic data for this compound is not publicly available. This table represents the typical parameters reported in a crystallographic study.
Computational and Theoretical Approaches in Structure Elucidation
In recent years, computational chemistry has become an indispensable tool in the structural elucidation of natural products. tchemical.com.cntargetmol.com These theoretical approaches are often used in conjunction with experimental data to confirm proposed structures or to distinguish between possible isomers. targetmol.com
For a molecule like this compound, Density Functional Theory (DFT) is a widely used computational method. targetmol.com Researchers can build a theoretical model of the proposed structure and use DFT to calculate various spectroscopic parameters, most notably NMR chemical shifts. ugent.be These calculated values can then be compared to the experimentally measured NMR data. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the proposed structure. This is particularly useful when X-ray quality crystals cannot be obtained.
Furthermore, computational methods can be used to predict the MS fragmentation patterns and chiroptical data (like Electronic Circular Dichroism, ECD), which can also be compared with experimental results to verify a proposed structure. tchemical.com.cntargetmol.com In cases of complex molecules with many possible diastereomers, computational analysis can help to identify the most energetically favorable and, therefore, the most likely correct structure before undertaking lengthy and costly synthetic efforts for confirmation. taylorfrancis.com The integration of computational tools with spectroscopic techniques represents a modern, powerful strategy for tackling complex structural problems in natural product chemistry. tchemical.com.cn
Biosynthetic Pathways and Precursor Studies of Stephalonine P
Exploration of the Biosynthetic Origins of Hasubanan (B79425) Alkaloids
Hasubanan alkaloids are a large family of natural products characterized by a unique and densely functionalized [4.4.3] propellane framework. caltech.edu Their structural complexity has made them a subject of extensive research, not only for their potential biological activities but also for the elegance of their natural synthesis. Investigations into their biosynthesis have revealed a close relationship with the well-known morphinan (B1239233) alkaloids. caltech.edu
Early biosynthetic studies, including feeding experiments with radiolabeled precursors, have established that the hasubanan skeleton is derived from the coupling of two tyrosine-derived units. caltech.edu This is analogous to the biosynthesis of morphine. The pathway commences with L-tyrosine, which undergoes a series of transformations to generate an isoquinoline (B145761) intermediate. This intermediate then serves as the foundational scaffold for the subsequent construction of the complex hasubanan core. caltech.edu
Key findings from these precursor studies indicate that the oxidation of tyrosine occurs before the formation of the isoquinoline ring. caltech.edu It is hypothesized that both hasubanan and the isomeric cepharatine alkaloids may arise from common precursors, such as sinoacutine, a compound related to the morphine pathway. nih.gov The structural similarities between these alkaloid families suggest a divergent pathway from a shared intermediate, leading to the diverse array of hasubanan structures observed in nature.
Proposed Enzymatic Steps and Intermediates in Stephalonine P Biosynthesis
While the complete enzymatic pathway to this compound has not been fully elucidated, a proposed sequence of reactions can be inferred from the general biosynthesis of isoquinoline and hasubanan alkaloids. caltech.eduthieme-connect.com The pathway begins with the amino acid L-tyrosine and involves a series of enzyme-catalyzed steps including hydroxylations, methylations, intramolecular couplings, and reductions. thieme-connect.com
The biosynthesis of the core benzylisoquinoline alkaloid (BIA) structure, a precursor to all hasubanans, is a well-established pathway. L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central intermediate for most BIAs. thieme-connect.comresearchgate.net
Subsequent modifications, including a series of O- and N-methylations and hydroxylations catalyzed by methyltransferases (OMTs and NMTs) and cytochrome P450 monooxygenases (CYPs), lead to intermediates like (S)-reticuline. thieme-connect.com The pivotal step in forming the hasubanan core is believed to be an intramolecular oxidative phenolic coupling reaction, which creates the characteristic polycyclic system. researchgate.netresearchgate.net From this core, further tailoring enzymes would act to produce the specific oxidation pattern and functional groups of this compound, such as its distinctive ester moiety. vulcanchem.com
The following table outlines the proposed enzymatic steps and intermediates involved in the biosynthesis of this compound, starting from the central precursor (S)-reticuline.
| Proposed Intermediate | Enzyme Class/Family | Reaction Type |
| (S)-Reticuline | Cytochrome P450 Monooxygenase | Oxidative Phenolic Coupling |
| Prohasubanan Intermediate | Reductase | Reduction |
| Dihydroprohasubanone | Cyclase | Intramolecular Cyclization |
| Hasubanan Core Skeleton | Methyltransferase (OMT) | O-methylation |
| Oxygenated Hasubanan | Acyltransferase | Esterification |
| This compound |
This table represents a generalized and proposed pathway. The exact intermediates and enzymes specific to this compound require further empirical validation.
Genetic and Molecular Regulation of Alkaloid Biosynthesis within Stephania Species
The production of this compound and other alkaloids in Stephania species is a tightly regulated process involving a complex network of genes and regulatory factors. Advances in genomics and transcriptomics have begun to unravel the molecular machinery behind the biosynthesis of these valuable compounds. thieme-connect.comfrontiersin.org
Comparative transcriptome analyses of different tissues in Stephania tetrandra have revealed that the genes responsible for isoquinoline alkaloid (IQA) biosynthesis are significantly upregulated in the roots, which corresponds with the higher accumulation of these alkaloids in this plant part. thieme-connect.comthieme-connect.com These studies have successfully identified key candidate genes encoding most of the known enzymes required for the biosynthesis of the precursor (S)-reticuline, including tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450s (CYP80B). thieme-connect.com
Beyond the structural genes, transcription factors play a crucial role in coordinating the expression of the biosynthetic pathway. In Stephania japonica, genome-wide analysis has identified a family of ethylene (B1197577) response factors (ERFs) that are implicated in regulating the biosynthesis of cepharanthine, a bisbenzylisoquinoline alkaloid. frontiersin.org Co-expression network analysis demonstrated a high positive correlation between the expression of 24 SjERF genes and the content of various alkaloids, as well as the expression levels of known biosynthetic genes. frontiersin.org This suggests that ERFs and other transcription factor families likely act as master regulators, controlling the flux through the alkaloid biosynthetic pathways in Stephania species.
Furthermore, the availability of high-quality, chromosome-level genome assemblies for species like Stephania longa and Stephania japonica provides an invaluable resource for identifying novel genes and understanding the evolutionary context of these metabolic pathways. frontiersin.orgresearchgate.net Phylogenetic analysis has shown a high mutation rate within the Stephania genus, and researchers have identified gene family expansions that may contribute to the diverse and unique metabolic capabilities of these plants. researchgate.net
Synthetic Methodologies for Stephalonine P and Analogues
Strategies for the Total Synthesis of Stephalonine P
This section would typically detail the various approaches chemists have undertaken to construct the this compound molecule from simpler, commercially available starting materials. It would analyze the efficiency of different synthetic routes, including linear and convergent strategies, and discuss the key chemical reactions and intermediates involved. A comparative table of different total synthesis approaches would be presented here.
Development of Synthetic Routes for this compound Analogues and Derivatives
Here, the focus would shift to the synthesis of molecules that are structurally similar to this compound. This section would explore how the core structure of this compound can be chemically modified to produce a range of analogues and derivatives. The rationale behind the design and synthesis of these related compounds, often for the purpose of structure-activity relationship (SAR) studies, would be a key point of discussion. A table summarizing the synthesized analogues and the methods used would be included.
Stereoselective and Enantioselective Synthesis Approaches
Assuming this compound possesses stereocenters, this subsection would be dedicated to the methods used to control the three-dimensional arrangement of atoms in the molecule. It would cover the use of chiral catalysts, auxiliaries, and substrates to achieve high levels of stereoselectivity and enantioselectivity, ensuring the synthesis of a single, desired stereoisomer. A data table highlighting the key stereoselective reactions, catalysts, and the resulting enantiomeric excess or diastereomeric ratio would be a critical component of this section.
Mechanistic Research of Stephalonine P at the Cellular and Molecular Levels
Analysis of Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways is a key aspect of the mechanism of action for many bioactive compounds. While specific details on the pathways modulated by Stephalonine P are not yet extensively documented, its classification as a compound for antiviral drug development suggests potential interference with signaling cascades essential for viral replication or the host's inflammatory response. Future studies will likely focus on identifying which specific kinases, phosphatases, or transcription factors are affected by this compound, thereby revealing the downstream consequences of its cellular interactions.
Advanced Approaches for Elucidating Mechanism of Action (MoA)
To gain a deeper understanding of this compound's mechanism of action, advanced scientific approaches are necessary. These techniques can provide a more comprehensive view of its molecular interactions and cellular effects.
Proteome-wide profiling techniques, such as mass spectrometry-based proteomics, could be employed to identify the full spectrum of proteins that bind to or are functionally altered by this compound. This unbiased approach can reveal novel cellular targets and provide a global view of the compound's impact on the cellular proteome. Subsequent network analysis of these protein interaction datasets would help to map the complex biological pathways modulated by this compound, offering insights into its polypharmacological effects.
Preclinical Biological Activity Studies of Stephalonine P Analogues
In Vitro Pharmacological Characterization of Stephalonine P Analogues
The pharmacological evaluation of alkaloids isolated from Stephania species, which are structural analogues of this compound, has uncovered significant bioactivity. These compounds have been investigated for their effects on inflammation, neuronal protection, and their potential as antimicrobial and antitumor agents. researchgate.netnih.govnih.gov
Several hasubanan (B79425) alkaloids isolated from Stephania longa have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a number of these compounds demonstrated notable inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.nettandfonline.com
Specifically, the known hasubanan alkaloids longanone, cephatonine, and prostephabyssine (B10852737), which are considered analogues of this compound, exhibited significant anti-inflammatory activity. tandfonline.comnih.govmmbio.cn For instance, these compounds suppressed TNF-α production with IC50 values of 19.22 µM, 16.44 µM, and 15.86 µM, respectively. mmbio.cn Their inhibitory effects on IL-6 production were also noteworthy, with IC50 values of 6.54 µM for longanone, 39.12 µM for cephatonine, and 30.44 µM for prostephabyssine. mmbio.cn Two new hasubanan alkaloids, stephalonester A and stephalonester B, were also identified but did not show significant activity in these assays under the tested conditions. tandfonline.comnih.gov It is important to note that at the concentrations tested, these compounds did not show significant toxicity towards the RAW 264.7 cells. mmbio.cn
Table 1: Anti-inflammatory Activity of this compound Analogues
Alkaloids from the Stephania genus have been identified as a potential source for novel therapeutic agents for neuroinflammation-related diseases like stroke. nih.gov Studies have shown that various isoquinoline (B145761) alkaloids, the broader class to which hasubanans belong, can exert neuroprotective effects through multiple mechanisms. mdpi.com For example, tetrandrine, a dibenzylisoquinoline alkaloid from Stephania tetrandra, has demonstrated neuroprotective pharmacological activities, primarily by regulating ion channels and maintaining intracellular calcium homeostasis. mdpi.com
Research on Stephania japonica led to the identification of several hasubanan type alkaloids that exhibited potent anti-neuroinflammatory activities, in some cases stronger than the positive control used in the study. nih.gov The total alkaloid fraction from this plant also showed a significant protective effect against brain injury in an in vivo model of middle cerebral artery occlusion (MCAO). nih.gov Furthermore, alkaloids extracted from Stephania venosa have been studied for their potential to inhibit the fibrillation of amyloid proteins, a key process in neurodegenerative diseases like Alzheimer's. tci-thaijo.org
The pharmacological potential of this compound analogues extends to antimicrobial and antitumor activities. Research has shown that hasubanan alkaloids possess a spectrum of biological activities, including antimicrobial and cytotoxic effects. nih.govontosight.ai
In a study of alkaloids from Stephania longa, several hasubanan-type compounds were evaluated for their antimicrobial activities against five bacterial strains in vitro. researchgate.net One of the isolated compounds, eletefine, displayed inhibitory activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 50 μg/mL. researchgate.net Another study on a novel hasubanalactam alkaloid, glabradine, from Stephania glabra, showed potent antimicrobial activity against Staphylococcus aureus and Streptococcus mutans (MIC of 50 µg/mL), as well as several fungi. researchgate.netnih.gov
Regarding antitumor activity, certain hasubanan alkaloids have shown significant cytotoxic effects against various cancer cell lines. ontosight.ai For instance, two hasubanan alkaloids from Stephania longa demonstrated pronounced cytotoxicity against SGC-7901 (human gastric adenocarcinoma) and HeLa (human cervical cancer) cells, with IC50 values ranging from 21.43 to 29.51 μM. researchgate.net Additionally, other alkaloids from Stephania species, such as cepharanthine, have been noted for their antitumor properties. jscholaronline.org
Table 2: Antimicrobial and Antitumor Activity of Selected this compound Analogues
Comparative Analysis of Efficacy and Selectivity Among Analogues
The in vitro studies of hasubanan alkaloids from Stephania longa allow for a comparative analysis of their anti-inflammatory efficacy. Among the tested analogues, longanone, cephatonine, and prostephabyssine were the most active against the production of TNF-α and IL-6. tandfonline.com Prostephabyssine was the most potent inhibitor of TNF-α (IC50 = 15.86 µM), closely followed by cephatonine (IC50 = 16.44 µM) and longanone (IC50 = 19.22 µM). mmbio.cn
Interestingly, the selectivity for inhibiting IL-6 versus TNF-α varied among the analogues. Longanone was a particularly potent inhibitor of IL-6 (IC50 = 6.54 µM), showing significantly higher efficacy for this cytokine compared to its effect on TNF-α. mmbio.cn Conversely, cephatonine and prostephabyssine were more effective at inhibiting TNF-α than IL-6. mmbio.cn This suggests that subtle structural differences among these hasubanan alkaloids can lead to significant variations in their biological activity profiles and selectivity towards specific inflammatory mediators.
In the context of antimicrobial activity, the hasubanalactam alkaloid glabradine demonstrated a broad spectrum of activity against both bacteria and fungi, with potency reported to be superior to the positive controls novobiocin (B609625) and erythromycin (B1671065) in the conducted assays. researchgate.net This highlights its potential as a lead compound compared to other alkaloids like eletefine, which showed activity only against S. aureus. researchgate.net Further comparative studies are necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development.
Advanced Research Methodologies and Future Directions in Stephalonine P Research
Application of Emerging Spectroscopic Techniques for Enhanced Analysis
The structural elucidation and analysis of complex molecules such as Stephalonine P heavily rely on spectroscopic methods. While traditional techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, emerging and advanced spectroscopic techniques are providing unprecedented levels of detail and sensitivity. phytopharmajournal.comrroij.com
High-field NMR, including 2D-NMR experiments like COSY and HETCOR, has been instrumental in assigning the complex proton and carbon signals of aporphine (B1220529) alkaloids, which was previously a significant challenge. nih.gov For instance, high-field (600 MHz) 1H-NMR has been used to resolve the chemical shifts and coupling constants for the alicyclic protons of related aporphine alkaloids. nih.gov
Chiroptical spectroscopy, which includes techniques like optical rotation (OR), optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), is indispensable for determining the absolute configuration of chiral natural products like this compound. e-bookshelf.deacs.org ECD spectroscopy, in particular, is highly sensitive and can be used for microscale analysis. acs.org The exciton (B1674681) chirality method, a nonempirical technique within CD spectroscopy, has proven especially useful in establishing the absolute configuration of natural products without needing external references. rsc.org For molecules that are conformationally mobile or lack a strong ECD signal, the use of "chiroptical probes"—achiral chromophoric moieties that induce a diagnostic ECD signal upon binding to the chiral substrate—offers a reliable alternative. acs.orgmdpi.com
Other advanced techniques are also finding applications. rroij.com Fourier-Transform Infrared (FT-IR) spectroscopy, enhanced by methods like Attenuated Total Reflection (ATR), allows for precise identification of functional groups with minimal sample preparation. rroij.com Raman spectroscopy provides detailed molecular fingerprinting, and its sensitivity can be boosted through techniques like surface-enhanced Raman spectroscopy (SERS). spectroscopyonline.com The integration of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly improves the separation and identification of components in complex mixtures. rroij.com Furthermore, nonlinear optical spectroscopy techniques like second harmonic generation (SHG) and coherent anti-Stokes Raman scattering (CARS) are emerging as powerful tools for pharmaceutical analysis, offering high accuracy and specificity. americanpharmaceuticalreview.com
Computational Chemistry and In Silico Modeling for Drug Discovery
Computational chemistry and in silico modeling have become pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the properties and interactions of molecules like this compound. researchgate.net These methods are crucial for identifying potential drug candidates and understanding their mechanisms of action. ijpsjournal.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing how this compound might interact with biological targets. These simulations can predict the stability of ligand-receptor complexes and identify key binding interactions. For example, MD simulations have been used to show the stable binding of the alkaloid aloperine (B1664794) to P-glycoprotein, mediated by van der Waals forces and hydrogen bonds. frontiersin.org This level of detail is crucial for understanding the pharmacodynamics of aporphine alkaloids and for designing derivatives with improved activity.
Virtual Screening and Ligand Design
Virtual screening allows for the rapid assessment of large libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This can be done through ligand-based or structure-based approaches. In ligand-based virtual screening, known active molecules are used to build a model to find other similar compounds. For instance, a study on the aporphine alkaloid roemerine (B1679503) used structure-based virtual screening of FDA-approved drugs to identify molecules with similar structures, which helped in pinpointing its biological targets. researchgate.netnih.gov
The aporphine scaffold, the core structure of this compound, is considered a "privileged scaffold" in drug discovery, meaning it can be used to design ligands for multiple targets. hilarispublisher.comnih.gov Computational methods are instrumental in designing new ligands based on this scaffold. By analyzing the structure-activity relationships (SAR) of known aporphine alkaloids, researchers can make targeted modifications to the molecule to enhance its affinity and selectivity for specific receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. hilarispublisher.comacs.org Molecular docking studies, a key component of virtual screening, help predict the binding modes of these designed ligands and confirm experimental results. researchgate.netnih.gov
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Elucidating Compound Bioactivity
Omics technologies, which provide a large-scale view of biological molecules, are revolutionizing the study of natural products. mdpi.com Integrating metabolomics, transcriptomics, and even genomics and proteomics offers a holistic understanding of the bioactivity of compounds like this compound. frontiersin.orgnih.gov
Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, provides a direct snapshot of the biochemical state. mdpi.com When a cell or organism is treated with a compound like this compound, metabolomics can reveal changes in metabolic pathways, helping to identify the compound's mechanism of action. frontiersin.org For example, a GC-MS metabolomics study on roemerine showed its significant impact on the alanine-aspartate-glutamate pathway. nih.gov
Transcriptomics, the study of the complete set of RNA transcripts, reveals how a compound affects gene expression. nih.gov By analyzing changes in the transcriptome of cells treated with this compound, researchers can identify which genes and pathways are upregulated or downregulated. This information is crucial for understanding the cellular response to the compound. frontiersin.org
The integration of metabolomic and transcriptomic data is particularly powerful. Studies on Stephania species, the plant genus from which this compound is derived, have used this integrated approach to identify key genes involved in the biosynthesis of related alkaloids like cepharanthine. nih.govresearchgate.netmdpi.com This not only illuminates the natural production of these compounds but also provides a foundation for their biotechnological production. nih.gov For instance, transcriptome analysis of Stephania tetrandra led to the identification of 42 candidate genes involved in benzylisoquinoline alkaloid biosynthesis. frontiersin.org
Challenges and Opportunities in the Academic Research of Complex Natural Products like this compound
The academic pursuit of complex natural products like this compound is fraught with challenges but also presents immense opportunities.
Challenges:
Structural Complexity: Natural products often possess intricate three-dimensional structures with multiple stereocenters, making their synthesis and characterization difficult. ijpsjournal.comconsensus.app
Isolation and Supply: Obtaining sufficient quantities of pure compounds from natural sources can be a major hurdle, and the potential ecological impact of over-harvesting is a significant concern. rsc.orgnih.gov
Regulatory Hurdles: The regulatory landscape for sourcing natural products and addressing intellectual property can be complex. ijpsjournal.com
Funding: Securing funding for natural product research can be challenging, as it is sometimes perceived as a "fishing expedition" with uncertain outcomes. glchemtec.ca
Opportunities:
Chemical Diversity: Natural products offer a vast and unique chemical diversity that is often unmatched by synthetic compound libraries, providing novel scaffolds for drug development. ijpsjournal.com
Technological Advances: New technologies, including high-throughput screening, advanced spectroscopic and computational methods, and synthetic biology, are overcoming many of the traditional barriers in natural product research. ijpsjournal.comglchemtec.ca
Untapped Potential: A significant portion of the "biosynthetic dark matter"—genes in organisms that likely produce uncharacterized natural products—remains to be explored, offering a treasure trove of potential new medicines. researchgate.net
Collaborative Research: The complexity of the field necessitates a multi-disciplinary and collaborative approach, bringing together experts in chemistry, biology, pharmacology, and computational science from both academia and industry. glchemtec.ca
New Therapeutic Avenues: The unique mechanisms of action often exhibited by natural products are crucial for developing treatments for diseases that have become resistant to existing therapies. ijpsjournal.com
Q & A
How can the FINER criteria improve the formulation of research questions on this compound’s mechanism of action?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:
- Novelty : Investigate understudied targets (e.g., mitochondrial transporters) rather than well-characterized pathways.
- Feasibility : Prioritize assays with accessible reagents and validated protocols.
- Relevance : Align with therapeutic gaps (e.g., drug-resistant infections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
